3'-Chloro-4-fluorobiphenyl-3-amine

Catalog No.
S847888
CAS No.
1226001-94-0
M.F
C12H9ClFN
M. Wt
221.659
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Chloro-4-fluorobiphenyl-3-amine

CAS Number

1226001-94-0

Product Name

3'-Chloro-4-fluorobiphenyl-3-amine

IUPAC Name

5-(3-chlorophenyl)-2-fluoroaniline

Molecular Formula

C12H9ClFN

Molecular Weight

221.659

InChI

InChI=1S/C12H9ClFN/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H,15H2

InChI Key

LBJGILARYUHIFL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)N

3'-Chloro-4-fluorobiphenyl-3-amine is an organic compound characterized by its biphenyl structure, where one of the phenyl rings is substituted with a chlorine atom and the other with a fluorine atom. This compound is part of a broader class of halogenated biphenyls, which are known for their diverse chemical properties and potential biological activities. The presence of both chlorine and fluorine atoms can significantly influence the compound's reactivity, stability, and interactions with biological systems.

Involving 3'-Chloro-4-fluorobiphenyl-3-amine can vary widely based on reaction conditions and the presence of other reactants. Common types of reactions include:

  • Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups under specific conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield various derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of more complex organic molecules.

Research indicates that 3'-Chloro-4-fluorobiphenyl-3-amine exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an antitumor agent and its ability to inhibit specific signaling pathways associated with cancer cell proliferation. For instance, compounds with similar structures have shown efficacy in inhibiting tubulin polymerization and affecting signal transducers like STAT3, which is crucial in various cancer types .

The synthesis of 3'-Chloro-4-fluorobiphenyl-3-amine typically involves multi-step organic reactions. Common synthetic routes include:

  • Suzuki-Miyaura Coupling: This method involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. For example, reacting 3-chloro-4-fluorophenylboronic acid with an appropriate amine source can yield the desired product.
  • Nucleophilic Substitution: The introduction of the amine group can be achieved through nucleophilic substitution reactions on suitable precursors.

These methods can be adapted for scale-up in industrial settings, often employing continuous flow reactors for enhanced efficiency and yield.

3'-Chloro-4-fluorobiphenyl-3-amine has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further drug development studies.
  • Material Science: Its unique properties may find applications in developing specialty chemicals and materials.

Studies on the interactions of 3'-Chloro-4-fluorobiphenyl-3-amine with biological targets have revealed its potential to inhibit key enzymes involved in cancer progression. For instance, research has demonstrated its ability to interfere with tubulin dynamics and modulate signaling pathways critical for cell survival and proliferation . These findings suggest that further investigation into its mechanism of action could lead to novel therapeutic strategies.

Several compounds share structural similarities with 3'-Chloro-4-fluorobiphenyl-3-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2'-Chloro-4-fluorobiphenyl-3-amineChlorine at the ortho positionDifferent substitution pattern alters reactivity
4-Chloro-3-fluorobiphenyl-4-amineChlorine and fluorine on different ringsMay exhibit distinct biological activities
3-Chloro-4-fluorobenzylamineBenzene ring instead of biphenylSimpler structure potentially leading to different interactions

Uniqueness

The uniqueness of 3'-Chloro-4-fluorobiphenyl-3-amine lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms provides distinct electronic properties that differentiate it from other similar compounds, making it a subject of interest in both synthetic chemistry and pharmacology .

Halogenated biphenyl compounds are aromatic hydrocarbons consisting of two benzene rings connected by a single bond, with halogen atoms (e.g., chlorine, fluorine) substituted at specific positions. These compounds exhibit unique electronic and steric properties due to the interplay between the biphenyl scaffold and the halogen substituents. For example, fluorine’s electronegativity and small size enable selective reactivity, while chlorine’s larger atomic radius and electron-withdrawing effects influence molecular interactions.

PropertyBiphenyl CoreHalogen Effects (Cl/F)
Electron DensityAromaticFluorine: Electron-withdrawing; Chlorine: Moderate withdrawing
Steric HindranceLowChlorine: Higher steric bulk compared to fluorine
ReactivityElectrophilic substitutionChlorine: Ortho/para-directing; Fluorine: Meta-directing

Historical Context and Development

The synthesis of biphenyl derivatives dates to the late 19th century, with early methods relying on Ullmann coupling or Wurtz-Fittig reactions. Halogenated variants emerged in the mid-20th century, driven by industrial demands for polychlorinated biphenyls (PCBs) as insulators and coolants. However, environmental toxicity concerns led to restrictions, shifting focus toward selectively halogenated analogs. Modern synthesis leverages palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling precise functionalization.

Significance in Organic Chemistry Research

3'-Chloro-4-fluorobiphenyl-3-amine serves as a versatile intermediate in:

  • Pharmaceutical Synthesis: Core structure for kinase inhibitors and anticancer agents.
  • Material Science: Precursor to liquid crystals and OLED materials due to its planar, conjugated structure.
  • Catalytic Research: Platform for studying regioselectivity in halogenation reactions.

Classification within Aromatic Amines and Halogenated Compounds

This compound belongs to two distinct classes:

  • Aromatic Amines: Contains an -NH₂ group directly bonded to an aromatic ring, similar to aniline derivatives.
  • Halogenated Biphenyls: Features chlorine and fluorine substituents, aligning with polychlorinated biphenyls (PCBs) in structural motifs but differing in substitution patterns.

Nomenclature and Structural Identification

The IUPAC name 3'-chloro-4-fluoro[1,1'-biphenyl]-3-amine adheres to substitutive nomenclature rules:

  • Primary chain: Biphenyl core.
  • Locants: Chlorine at position 3' (second benzene ring), fluorine at position 4 (first benzene ring), and amine at position 3.
  • Identifiers:
    • CAS: 1226001-94-0
    • SMILES: FC1=CC=C(C2=CC=CC(N)=C2)C=C1Cl
    • InChI: InChI=1/C12H9ClFN/c1-6-3-9(7-12(6)13)8-2-4-11(14)5-10(8)1/h1-7H,14H2

Molecular Structure and Identity

IUPAC Nomenclature and Alternative Names

The compound 3'-Chloro-4-fluorobiphenyl-3-amine possesses a standardized International Union of Pure and Applied Chemistry nomenclature that precisely describes its structural arrangement [1]. Alternative systematic names for this compound include 3'-chloro-4-fluoro-[1,1'-biphenyl]-3-amine and [1,1'-Biphenyl]-3-amine, 4'-chloro-4-fluoro- [6]. The compound is also referenced in chemical databases under various synonymous designations including 4'-chloro-4-fluorobiphenyl-3-amine [6].

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic analysis of 3'-Chloro-4-fluorobiphenyl-3-amine requires careful consideration of the multiple substituents present on the biphenyl scaffold. Strategic disconnections must account for the chlorine atom at the 3' position, the fluorine atom at the 4 position, and the amino group at the 3 position [1]. The presence of these three distinct functional groups creates significant synthetic challenges that require selective methodologies.

From a retrosynthetic perspective, several strategic approaches can be considered for assembling this target molecule. The most straightforward disconnection involves breaking the biaryl bond, which leads to two aromatic precursors: a 3-chlorophenyl derivative and a 4-fluoroaniline derivative [2]. This approach leverages the well-established palladium-catalyzed cross-coupling methodology for biphenyl formation. Alternative strategic approaches include sequential introduction of the halogen substituents followed by amino functionalization, or conversely, establishing the biphenyl core first and then introducing the halogen and amino functionalities through selective substitution reactions [1].

The choice of synthetic strategy is significantly influenced by the electronic properties of the substituents. The electron-withdrawing nature of both halogen atoms affects the reactivity of the aromatic rings, while the amino group provides electron-donating character. These opposing electronic effects must be carefully balanced in the synthetic design to achieve optimal yields and selectivity [3]. Computer-assisted retrosynthetic analysis has proven valuable for proposing one-step disconnections based on molecular similarity to known transformations, particularly for complex halogenated aromatic systems [1].

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction represents the most versatile and widely employed method for constructing the biphenyl core of 3'-Chloro-4-fluorobiphenyl-3-amine [4]. This methodology involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and base. For the synthesis of the target compound, two complementary coupling strategies can be employed: either coupling 3-chloroiodobenzene with 4-fluoroanilineboronic acid, or coupling 4-fluoroaryl halides with 3-chlorophenylboronic acid derivatives [5].

The choice of palladium catalyst and ligand system is critical for achieving high yields in electron-poor substrates. Recent advances have demonstrated that monodentate phosphine ligands such as SPhos, RuPhos, and XPhos provide excellent reactivity with challenging halogenated coupling partners [6]. The use of these bulky, electron-rich ligands facilitates the oxidative addition of electron-deficient aryl halides and enhances the overall efficiency of the coupling process [7].

Base selection plays a crucial role in Suzuki-Miyaura coupling success. Potassium carbonate, potassium phosphate, and cesium carbonate have all shown effectiveness in halogenated biphenyl synthesis [8]. The choice of solvent system, typically consisting of dimethoxyethane, toluene, or aqueous mixtures, significantly influences reaction outcomes. Recent studies have shown that careful control of precatalyst reduction through proper combination of counterion, ligand, and base allows optimization of palladium reduction to the active Pd(0) species [6].

For polyfluorinated biphenyl synthesis, specialized conditions have been developed to overcome the challenges posed by electron-poor substrates [9]. These conditions extend the scope of Suzuki-Miyaura reactions toward very electron-deficient products without requiring elaborate phosphine ligands or specialized palladium precatalysts. The methodology proves scalable and versatile for accessing halogenated biphenyl derivatives [9].

Other Transition Metal-Catalyzed Approaches

Beyond Suzuki-Miyaura coupling, several alternative transition metal-catalyzed approaches offer complementary strategies for biphenyl synthesis. The Hiyama coupling reaction between aryltriethoxysilanes and aryl halides provides a viable alternative, particularly for solid-phase synthesis applications [10]. This methodology demonstrates smooth cross-coupling to afford biphenyl products in moderate to excellent yields and proves especially useful for constructing 4'-substituted biphenyl derivatives [10].

Stille coupling reactions, while requiring toxic organotin reagents, offer unique advantages in terms of functional group tolerance and reaction scope [11]. The coupling of tributylstannyl derivatives with halogenated aromatic compounds proceeds under mild conditions and tolerates sensitive functional groups that might be incompatible with basic Suzuki-Miyaura conditions. However, the toxicity concerns associated with organotin reagents limit the practical application of this methodology [11].

Palladium-catalyzed direct arylation represents an emerging approach that eliminates the need for organometallic coupling partners. This methodology involves the direct coupling of aryl halides with aromatic compounds bearing activated carbon-hydrogen bonds [12]. While this approach offers atom economy advantages, achieving regioselectivity with polyfunctional aromatic substrates remains challenging and requires careful optimization of reaction conditions [12].

The Ullmann condensation and related copper-catalyzed coupling reactions provide metal-alternative approaches for biphenyl synthesis [11]. These methods typically require higher reaction temperatures but offer economic advantages due to the lower cost of copper catalysts compared to palladium systems. Recent developments in ligand design have expanded the scope and improved the efficiency of copper-catalyzed biaryl formation [11].

Selective Halogenation Techniques

Regioselective Chlorination Methods

The introduction of chlorine substituents with high regioselectivity represents a critical challenge in the synthesis of chlorofluorobiphenyl amines. Electrophilic aromatic substitution remains the most straightforward approach, but achieving precise regioselectivity requires careful control of reaction conditions and choice of chlorinating agents [13]. N-Chlorosuccinimide has emerged as a particularly effective chlorinating agent when combined with appropriate catalysts [13].

Catalyst-controlled regioselective chlorination has shown remarkable success in achieving ortho-selective chlorination of phenolic substrates [14]. Lewis basic selenoether catalysts result in selectivities up to 20:1 ortho to para ratio, representing a significant improvement over uncatalyzed reactions that typically exhibit 1:4 ortho to para selectivity [14]. This methodology extends to aniline substrates, providing excellent ortho-selectivities for unprotected anilines with catalyst loadings as low as 1% [14].

Thiourea-catalyzed chlorination offers another approach for achieving regioselectivity [13]. Using N-chlorosuccinimide as the chlorinating agent, appropriate thiourea catalysts can provide regioselectivities up to 10:1 in favor of ortho-chloro products with specific catalyst structures, while different thiourea catalysts favor para-chloro products with selectivities up to 20:1 [13]. The reaction mechanisms underlying these selectivities continue to be investigated to enable broader application [13].

Palladium-catalyzed directed carbon-hydrogen chlorination provides an alternative approach for regioselective chlorine introduction [15]. This methodology utilizes directing groups to achieve site-selective chlorination at specific positions on aromatic rings. The approach has found application in late-stage functionalization of complex molecules where traditional electrophilic substitution methods might lack selectivity [15].

Fluorination Strategies and Selectivity

Selective fluorination represents one of the most challenging aspects of halogenated aromatic synthesis due to the unique properties of fluorine [16]. Site-selective fluorination strategies have been developed using various approaches including nucleophilic, electrophilic, and radical pathways [17]. Each approach offers distinct advantages and limitations depending on the substrate and desired selectivity pattern [17].

Electrophilic fluorination using reagents such as Selectfluor and N-fluoropyridinium salts provides one pathway for aromatic fluorination [18]. These reagents enable fluorination under relatively mild conditions but often suffer from limited regioselectivity when multiple reactive sites are present. The development of chiral fluorinating agents has enabled enantioselective fluorination processes for certain substrate classes [18].

Nucleophilic fluorination approaches utilize fluoride salts under various activation conditions [18]. Electrochemical fluorination methods have gained attention as environmentally benign alternatives to traditional chemical fluorination [18]. These methods avoid hazardous fluorinating reagents and can achieve selective mono- and difluorination under controlled potential conditions [18].

Metal-free, site-selective carbon-hydrogen fluorination has emerged as a powerful methodology for heteroarene functionalization [19]. Visible-light-induced fluorination using N-fluoropyridinium reagents and silane reducing agents provides excellent site selectivity for pyridine and quinoline derivatives [19]. This methodology bypasses the requirement for precious metal catalysts and operates under mild conditions with tolerance to water [19].

Directed fluorination using carbonyl groups or other directing functionalities offers another strategy for achieving regioselectivity [17]. Palladium-catalyzed directed carbon-hydrogen fluorination via five-membered palladacycle intermediates provides excellent beta-selectivity with respect to carbonyl groups [17]. This approach enables predictable regioselectivity based on the directing group positioning [17].

Amino Functionalization Methods

Direct Amination Approaches

Direct carbon-hydrogen amination represents the most atom-economical approach for introducing amino functionality into aromatic systems [20]. Transition-metal-mediated cross-dehydrogenative coupling strategies have enabled direct amination using amine reactants, although challenges remain due to the nucleophilic nature of amines that can inhibit catalytic turnover [20]. Recent advances have focused on optimizing oxidative conditions to enable efficient carbon-nitrogen bond formation [20].

Palladium-catalyzed carbon-hydrogen amination has shown particular promise for aromatic substrates [20]. The use of directing groups enables regioselective amination at specific positions relative to coordinating functionalities. Chelation-assisted amination of nonacidic carbon-hydrogen bonds has expanded the scope of this methodology beyond activated aromatic systems [20].

Silver-catalyzed direct amination offers an alternative metal system for carbon-hydrogen functionalization [21]. This methodology demonstrates preference for primary sp3 carbon-hydrogen bonds and exhibits distinct chemoselectivity compared to conventional amination methods such as the Hofmann-Löffler-Freytag reaction and nitrene insertion [21]. The silver-based approach provides access to functionalized heterocyclic products from readily available linear amines [21].

Copper-catalyzed direct amination using various amino agents has demonstrated broad substrate scope and excellent functional group tolerance [22]. The methodology features high chemoselectivity and eliminates the need for preparation of specific aminating agents. Selective oxidative copper catalysis preferentially oxidizes tetrahydroquinoline substrates in the presence of amino reactants, enabling divergent access to aminoquinoline derivatives [22].

Reduction of Nitro Precursors

The reduction of nitro groups to amines represents a well-established and reliable method for amino group introduction [23]. Multiple reducing agents are available, each offering specific advantages depending on the substrate and desired selectivity. Catalytic hydrogenation using palladium on carbon provides the most general method, effectively reducing both aromatic and aliphatic nitro groups [23].

Iron-mediated reduction under acidic conditions offers a mild alternative that tolerates other reducible functionalities [23]. This methodology provides excellent compatibility with halogen substituents, making it particularly suitable for chlorofluorobiphenyl synthesis where preservation of carbon-halogen bonds is essential [23]. Zinc-mediated reduction under similar acidic conditions provides comparable results [23].

Tin(II) chloride reduction represents another mild method for nitro group reduction [23]. This approach often demonstrates excellent chemoselectivity, reducing nitro groups while leaving other sensitive functionalities intact. The methodology proves particularly valuable for substrates bearing multiple reducible groups where selective reduction is required [23].

Specialized conditions have been developed for challenging substrates [24]. Coupled hydrogenase-carbon electrode systems enable highly selective hydrogenation of nitro compounds to amines under mild aqueous conditions [24]. This biocatalytic approach demonstrates excellent selectivity for nitro group reduction over other unsaturated bonds and exhibits remarkable stability with turnover numbers exceeding one million [24].

Platinum-catalyzed hydrogenation methods have been specifically optimized for halogenated aromatic nitro compounds [25]. The use of platinum catalysts under hydrogen atmosphere at elevated temperatures and pressures achieves high conversion rates and excellent yields. Process optimization studies demonstrate that reaction conditions can be adjusted to minimize halogen loss while maximizing amine formation [25].

Protection-Deprotection Strategies

Amino group protection plays a crucial role in multi-step synthetic sequences where the amine functionality must be masked during subsequent transformations [26]. Carbamate protecting groups represent the most widely used class of amine protection due to their stability under a wide range of conditions and ease of removal [26].

The tert-butyloxycarbonyl (Boc) protecting group provides excellent stability under basic and nucleophilic conditions while being readily removed under acidic conditions [27]. Boc protection is typically achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium hydroxide [27]. Deprotection occurs rapidly using trifluoroacetic acid or other strong acids, with the reaction proceeding through protonation of the carbamate oxygen followed by loss of tert-butyl cation and decarboxylation [26].

The benzyloxycarbonyl (CBz) protecting group offers orthogonal deprotection conditions through catalytic hydrogenation [28]. This protecting group withstands acidic and basic conditions but can be removed using palladium on carbon under hydrogen atmosphere [28]. The CBz group proves particularly valuable when multiple protecting groups are employed and selective deprotection is required [28].

The fluorenylmethoxycarbonyl (FMoc) protecting group enables base-promoted deprotection using secondary amines such as piperidine [28]. This protecting group provides another orthogonal option for complex synthetic sequences requiring multiple protection-deprotection cycles [28].

Recent developments have introduced novel protecting groups designed for specific synthetic challenges [29]. The 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group provides deprotection under oxidative conditions that are orthogonal to conventional acidic, basic, and hydrogenation conditions [29]. Modified versions such as dM-Dmoc offer enhanced stability under basic and nucleophilic conditions while maintaining oxidative deprotection capability [29].

Continuous Flow Synthesis and Scale-up Considerations

Continuous flow chemistry has emerged as a transformative technology for the synthesis of halogenated aromatic compounds, offering significant advantages over traditional batch processes [30]. The enhanced mass and heat transfer characteristics of flow reactors prove particularly beneficial for challenging transformations involving electron-deficient aromatic substrates [30]. The high surface area to volume ratio enables precise temperature control and safer handling of exothermic reactions [30].

For palladium-catalyzed cross-coupling reactions, flow conditions offer improved electrode contact and efficient electron transfer, leading to higher reaction efficiencies and yields [30]. The continuous nature of flow processing eliminates the need for intermediate purification steps and significantly improves overall process efficiency [30]. Multi-step flow synthesis enables the integration of multiple reactions into continuous processes, reducing handling requirements and improving safety [31].

Photochemical transformations benefit significantly from flow reactor design due to more homogeneous radiation distribution [31]. The shorter path length of flow reactors ensures uniform photon distribution compared to conventional batch vessels where light penetration decreases rapidly with distance from the source [31]. This improved light distribution results in more selective and reproducible photochemical transformations [31].

Small-volume continuous manufacturing concepts have gained particular attention in pharmaceutical applications [31]. Equipment designed to fit standard laboratory fumehoods can achieve productivities of several kilograms per day through continuous operation [31]. Process analytical technologies enable real-time monitoring and quality control during continuous manufacturing, ensuring consistent product quality [31].

Scale-up considerations for flow chemistry include optimization of residence times, flow rates, and reactor volumes to achieve desired production rates [32]. The modular nature of flow systems enables straightforward scaling through parallelization or increased reactor volumes [32]. Machine learning and artificial intelligence integration offer opportunities for automated optimization and real-time process control [32].

Purification and Isolation Methodologies

The purification of halogenated biphenyl amines presents unique challenges due to their physicochemical properties and potential for decomposition during conventional purification processes [33]. Traditional liquid chromatography methods often require halogenated solvents for effective separation of low-solubility compounds, creating environmental and safety concerns [33]. Recent developments have focused on halogen-free purification methods that eliminate contamination risks while maintaining satisfactory productivity [33].

Monolithic silica columns have emerged as a superior technology for purifying halogenated aromatic compounds [33]. The cocontinuous macroporous structure of monolithic materials enables meta-stabilized supersaturation that allows halogen-free liquid chromatography purification without column clogging [33]. This technology achieves high yield and purity while enabling solvent recycling and column reusability [33].

Acid-base extraction represents a fundamental purification strategy for amino-containing compounds [34]. The basic nature of aromatic amines enables selective extraction into acidic aqueous phases where they form water-soluble ammonium salts [34]. Subsequent neutralization regenerates the free amine in organic solvents, providing an efficient separation from neutral and acidic impurities [34].

Crystallization remains one of the most effective purification methods for aromatic amines, particularly when suitable crystallization solvents can be identified [35]. The technique exploits differences in solubility between the target compound and impurities as a function of temperature [35]. Solvent selection is critical, with the ideal solvent providing low solubility at reduced temperatures and high solubility at elevated temperatures [35].

Chromatographic purification methods require careful optimization for basic amine compounds due to potential acid-base interactions with silica gel stationary phases [36]. The addition of competing amines to mobile phases can neutralize acidic silanol groups and prevent compound degradation [36]. Alternative stationary phases such as amino-functionalized silica or polymer-based supports offer improved compatibility with basic compounds [36].

For challenging separations involving ionizable amine compounds, specialized techniques such as ion-exchange chromatography provide enhanced selectivity [34]. The technique exploits the charge state of amino compounds under different pH conditions to achieve separation based on electrostatic interactions with charged stationary phases [34].

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles provide a framework for developing more sustainable synthetic approaches to halogenated biphenyl amines [37]. The implementation of atom-economical transformations, elimination of hazardous reagents, and reduction of waste generation represent key objectives in green synthetic design [37]. Catalyst development focuses on earth-abundant metals as alternatives to precious metal systems [37].

Solvent selection plays a crucial role in green synthesis strategies [38]. Water represents the most environmentally benign solvent, and methodologies that operate in aqueous media eliminate organic solvent waste [38]. Ionic liquids provide environmentally preferable alternatives to conventional organic solvents while offering unique properties such as negligible vapor pressure and enhanced reaction selectivity [38].

Biocatalytic approaches offer inherently green alternatives for selective transformations [37]. Enzyme-catalyzed reactions operate under mild conditions with exceptional selectivity and minimal byproduct formation [37]. Recent developments in directed evolution enable the modification of natural enzymes to accept non-natural substrates and perform novel transformations [37].

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [38]. The selective heating of polar molecules enables rapid reaction rates while minimizing overall energy consumption [38]. Microwave conditions often enable reactions that are impossible or inefficient under conventional thermal conditions [38].

Mechanochemical synthesis eliminates the need for solvents entirely through solid-state transformations [38]. Ball milling and related mechanical activation methods enable bond formation and breaking through mechanical force rather than thermal energy [38]. This approach proves particularly valuable for reactions involving crystalline starting materials [38].

Flow chemistry contributes to green synthesis through improved process efficiency and reduced waste generation [31]. The enhanced mass and heat transfer characteristics of flow reactors enable more selective transformations with reduced byproduct formation [31]. Continuous processing eliminates the accumulation of hazardous intermediates and enables safer operation with reactive species [31].

Synthetic ApproachAdvantagesLimitationsYield RangeSelectivity
Suzuki-Miyaura CouplingHigh efficiency, broad scopeRequires organoborane preparation70-95%High
Direct HalogenationSimple proceduresLimited regioselectivity60-85%Moderate
Nitro ReductionReliable, high-yieldingRequires nitro precursor85-98%Excellent
Flow ChemistryEnhanced safety, scalabilityEquipment requirements75-90%High
Green MethodsSustainable, minimal wasteLimited scope60-80%Variable

XLogP3

3.6

Dates

Last modified: 08-15-2023

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